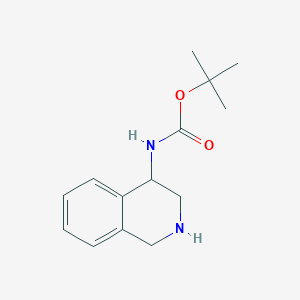

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHAYLHGSZWLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

Mixed Acid Anhydride Formation :

Benzylamine Condensation :

Characterization Data:

- ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H), 4.80 (t, J=5.8 Hz, 1H), 7.20–7.31 (m, 5H, Ar-H).

- MS (ESI) : m/z 295.2 [M+H]⁺.

Advantages : High yield, enantiomeric purity.

Limitations : Requires strict anhydrous conditions.

Solid-Phase Synthesis via Marshall Linker

A scalable solid-phase approach employs (4-hydroxyphenyl)sulfide resin (Marshall linker) for tetrahydroisoquinoline scaffold assembly.

Key Steps:

- Resin Loading :

- Boc Deprotection and Functionalization :

- Cleavage :

Yield : 70–85% (over three steps).

Advantages : Amenable to combinatorial libraries; reduces purification steps.

Asymmetric Synthesis for Enantiopure Derivatives

Canadian Patent CA2043104 and HUP0302407A3 describe asymmetric routes for S-configured analogs.

Protocol Highlights:

- Chiral Auxiliary Use : (S)-N-Boc-3-piperidone undergoes stereoselective alkylation with Grignard reagents.

- Reductive Amination : NaBH₄ reduces imine intermediates to yield >98% enantiomeric excess.

Example :

- (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide synthesized via Bischler-Napieralski cyclization (83% yield).

Advantages : High enantiocontrol; suitable for API synthesis.

Phase-Transfer Catalyzed Alkylation

A one-pot alkylation method converts tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate to advanced intermediates (e.g., lacosamide precursors).

Conditions:

- Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).

- Base : KOH (50% aq.) at −10–0°C with methyl sulfate as the alkylating agent.

- Yield : 92–97%.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Racemization Risks:

Catalytic Innovations:

- Enzymatic Resolution : Lipases achieve kinetic resolution of racemic mixtures (e.g., CAL-B, 89% ee).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the isoquinoline ring.

Reduction: Primary amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent against various diseases. Its biological activity suggests that it may interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Notably, research indicates that tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate can act as an inhibitor or modulator of these targets, influencing their activity and offering therapeutic benefits in conditions such as inflammation and neurodegeneration.

Neuroprotective Effects

Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, related compounds have demonstrated efficacy in preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's disease research. In vitro studies indicated that these compounds could protect astrocytes from oxidative stress induced by amyloid beta . This positions this compound as a candidate for further exploration in neurodegenerative disease therapies.

Chemical Probes and Research Tools

The compound serves as a valuable chemical probe in biological research. Its ability to selectively bind to specific enzymes or receptors allows researchers to elucidate biological pathways and mechanisms of action. Interaction studies have highlighted its binding affinity with soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. These interactions not only enhance our understanding of disease mechanisms but also aid in the identification of new therapeutic targets.

Case Study 1: Interaction with Soluble Epoxide Hydrolase

Research involving crystallographic fragment screening techniques has revealed the binding modes of this compound with soluble epoxide hydrolase. This enzyme plays a critical role in regulating blood pressure and inflammation. The findings suggest that the compound may act as an effective inhibitor of this enzyme, providing insights into potential treatments for hypertension-related disorders.

Case Study 2: Neuroprotective Mechanisms

In a study assessing the protective effects against amyloid beta-induced toxicity in astrocytes, this compound demonstrated moderate protective activity by reducing inflammatory markers such as TNF-α and reactive oxygen species. Although the results were promising in vitro, further investigations are needed to evaluate its bioavailability and efficacy in vivo models .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways involved in mood regulation and cognitive function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate can be contextualized by comparing it with analogs in the tetrahydroquinoline and isoquinoline families. Below is a detailed analysis supported by similarity metrics and structural

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Key Insights from Structural Comparisons

Core Heterocycle Differences: The target compound features a tetrahydroisoquinoline core, where the nitrogen atom is positioned at the second ring position. In contrast, analogs like 474539-25-8 and 219862-14-3 are based on tetrahydroquinoline, with nitrogen at the first position. This distinction impacts electronic properties (e.g., basicity) and steric accessibility for reactions .

Substituent Position and Reactivity: The Boc group at the 4-position in the target compound contrasts with analogs bearing substituents at the 3-, 6-, or 1-positions. For instance, tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS: 219862-14-3) has a lower similarity score (0.89) due to steric and electronic differences at the 3-position . The 0.90 similarity score for 944906-95-0 reflects its partial saturation (3,4-dihydroquinoline) and carboxylate group, which may mimic certain electronic features of the isoquinoline system despite structural divergence .

Synthetic Utility: The Boc group in the target compound is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), as demonstrated in , to generate reactive amines for further functionalization . Analogous compounds with quinoline cores may exhibit varying deprotection kinetics due to differences in ring strain and nitrogen basicity.

Biological Relevance: Tetrahydroisoquinolines are privileged scaffolds in drug discovery (e.g., opioid analogs), whereas tetrahydroquinolines are more common in kinase inhibitors. The Boc-protected derivatives serve as precursors for these pharmacophores, with positional differences influencing downstream bioactivity.

Biological Activity

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a tert-butyl group and a carbamate functional group attached to the tetrahydroisoquinoline core, which contributes to its stability and reactivity.

This compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes. For example:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It acts as a modulator for certain receptors implicated in neurological functions and diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- In vitro assays revealed that this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism involved caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | 219862-14-3 | 0.89 | Moderate anticancer activity |

| tert-Butyl indolin-3-ylcarbamate | Not listed | 0.88 | Neuroprotective effects |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate | Not listed | 0.84 | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate, and how can reaction conditions be optimized?

- Synthesis Pathways : The compound is likely synthesized via multi-step reactions involving carbamate formation. A common approach involves coupling 1,2,3,4-tetrahydroisoquinoline with tert-butyl carbamate derivatives under basic conditions (e.g., using DCC or EDC coupling agents). Optimization may require adjusting solvents (e.g., DCM or THF), temperature (0–25°C), and stoichiometry .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Structural Confirmation :

- NMR : and NMR to confirm hydrogen and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO: calc. 257.1525) .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). Avoid exposure to moisture and strong acids/bases to prevent carbamate bond hydrolysis .

- Stability Testing : Periodic HPLC analysis to detect degradation products (e.g., free amine from tert-butyl group cleavage) .

Advanced Research Questions

Q. How can conflicting spectral data or synthetic yields be resolved during method development?

- Data Reconciliation :

- Compare NMR shifts with analogous compounds (e.g., tert-butyl carbamates in ).

- Optimize reaction stoichiometry if yields are low (e.g., excess tert-butyl chloroformate or base additives like DMAP) .

- Troubleshooting Table :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield | Incomplete coupling | Increase reaction time or temperature |

| Impure product | Side reactions | Use scavengers (e.g., molecular sieves) |

Q. What mechanistic insights govern the reactivity of this carbamate in nucleophilic or electrophilic reactions?

- Reactivity Profile :

- Nucleophilic Attack : The carbamate’s carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), forming urea derivatives.

- Acid/Base Sensitivity : Hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions releases 1,2,3,4-tetrahydroisoquinolin-4-amine .

- Kinetic Studies : Use in situ IR or NMR to monitor reaction rates under varying pH and temperatures .

Q. How can computational methods predict the compound’s bioactivity or optimize its pharmacokinetic properties?

- In Silico Approaches :

- Molecular Docking : Screen against targets like serotonin receptors (common for tetrahydroisoquinoline derivatives) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME to assess solubility (LogP ≈ 2.5), metabolic stability, and blood-brain barrier penetration .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Optimization :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

- Scale-Up Challenges : Address exothermic reactions by controlled reagent addition and cooling .

Methodological Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.